N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

regioisomer benzothiazole ortho-substitution

Ensure experimental reproducibility by sourcing the correct ortho-regioisomer. CAS 477570-10-8 is distinguished from its meta-substituted regioisomer (CAS 394230-05-8) and direct-attached analog (CAS 361170-52-7) by the 2-position benzothiazole-phenyl attachment, which alters target-binding geometry, enzyme inhibition profiles, and metabolic stability. This compound is ideal for matched-pair SAR analysis, antibacterial screening against Gram-negative pathogens, and physiochemical property investigations of extended aromatic scaffolds with amide hydrogen-bonding capacity. Verify regioisomeric identity before purchase.

Molecular Formula C28H21N3O3S2
Molecular Weight 511.61
CAS No. 477570-10-8
Cat. No. B3014768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
CAS477570-10-8
Molecular FormulaC28H21N3O3S2
Molecular Weight511.61
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
InChIInChI=1S/C28H21N3O3S2/c32-27(29-23-9-3-2-8-22(23)28-30-24-10-4-6-12-26(24)35-28)20-13-15-21(16-14-20)36(33,34)31-18-17-19-7-1-5-11-25(19)31/h1-16H,17-18H2,(H,29,32)
InChIKeyWEGZJFMMGPLJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 477570-10-8): Structural Identity and Comparator Landscape for Procurement Decisions


N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 477570-10-8) is a synthetic benzothiazole-indoline sulfonamide heterocycle with the molecular formula C28H21N3O3S2 and a molecular weight of 511.61 g/mol [1]. It belongs to a broader class of benzothiazole sulfonamide derivatives explored for antimicrobial and anticancer screening applications [2]. The compound is distinguished from its closest structural analogs by the ortho (2-position) attachment of the benzothiazole-phenyl moiety to the central benzamide scaffold, in contrast to the meta-substituted regioisomer (CAS 394230-05-8), the direct-attached benzothiazole analog lacking the phenyl spacer (CAS 361170-52-7), and the reversed-connectivity analog (CAS 394227-19-1). This document provides quantitative, comparator-anchored differentiation evidence to inform scientific procurement decisions.

Why Generic Substitution Fails for CAS 477570-10-8: Regioisomeric and Scaffold-Level Differentiation from In-Class Analogs


Within the benzothiazole-indoline sulfonamide class, compounds sharing the same core heterocycles can exhibit markedly different properties depending on the substitution position on the central phenyl ring, the presence or absence of a phenyl spacer, and the nature of the sulfonamide moiety. The target compound (ortho-substituted, with phenyl spacer) differs from the meta-substituted regioisomer (CAS 394230-05-8) in the position of benzothiazole attachment, which alters conformational preferences and can affect target binding geometry [1]. It differs from the direct-attached analog (CAS 361170-52-7) by a molecular weight increase of 76.09 g/mol (17.5%), reflecting the added phenyl ring that modifies lipophilicity and rotational freedom . These structural distinctions are not cosmetic; SAR studies on benzothiazole-phenyl analogs have demonstrated that ortho versus meta substitution patterns produce differential effects on enzyme inhibition potency and metabolic stability [2]. Generic substitution without verifying regioisomeric identity therefore risks altering biological outcomes and compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 477570-10-8: Head-to-Head Comparator Data for Informed Selection


Regioisomeric Differentiation: Ortho vs. Meta Substitution Position on the Central Phenyl Ring

The target compound (CAS 477570-10-8, ortho isomer) and the meta-substituted regioisomer N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 394230-05-8) share the identical molecular formula C28H21N3O3S2 and molecular weight 511.61 g/mol but differ in the attachment position of the benzothiazole to the central phenyl ring [1]. The meta isomer has been characterized by ¹H NMR spectroscopy (SpectraBase Compound ID BXCqinX2n06, InChIKey FKMZPUANGWOTPX-UHFFFAOYSA-N) [1], while the ortho isomer carries InChIKey WEGZJFMMGPLJDB-UHFFFAOYSA-N. No published direct head-to-head biological comparison between these two specific regioisomers was identified in the available literature. However, SAR studies on benzothiazole-phenyl analogs (Pecic et al., 2023) have demonstrated that ortho substitution affects dual sEH/FAAH enzyme inhibition profiles and that substitution position influences metabolic stability in liver microsomes [2].

regioisomer benzothiazole ortho-substitution SAR conformational analysis

Scaffold Differentiation: Phenyl Spacer Presence vs. Direct Benzothiazole-Benzamide Attachment

The target compound (CAS 477570-10-8, MW 511.61 g/mol, C28H21N3O3S2) contains a central phenyl spacer between the benzothiazole and the benzamide core, whereas the direct-attached analog N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361170-52-7) has the benzothiazole directly linked to the amide nitrogen, resulting in MW 435.52 g/mol and formula C22H17N3O3S2 . This represents a molecular weight increase of 76.09 g/mol (+17.5%), attributable to the additional C6H4 phenyl unit, which is expected to increase calculated logP by approximately 1.5-2.0 units based on the Hansch π-value for phenyl (≈1.96). No direct comparative bioactivity data between these specific analogs were found in the primary literature. The phenyl spacer introduces an additional rotatable bond and extends the molecular length, which can influence target binding pocket accommodation and pharmacokinetic properties [1].

scaffold molecular weight phenyl spacer lipophilicity benzothiazole

Sulfonamide Moiety Comparison: Indoline vs. 3-Methylpiperidine – Conformational and Electronic Differences

The target compound incorporates an indoline-1-sulfonyl group, whereas the closely related analog N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683792-30-5) employs a 3-methylpiperidine sulfonamide moiety . The two compounds share the same benzothiazole-phenyl-benzamide scaffold but differ in the sulfonamide amine component. The indoline group is a planar, aromatic bicyclic system (C8H8N), while 3-methylpiperidine is a non-aromatic, chair-conformation heterocycle (C6H12N with methyl substituent). The molecular formula differs: target compound C28H21N3O3S2 (MW 511.61) vs. piperidine analog C26H25N3O3S2 (MW 491.6), representing a ΔMW of +20.01 g/mol for the target. The aromatic indoline system enables potential π-π stacking interactions with biological targets, while the piperidine analog offers greater conformational flexibility but lacks the extended aromatic surface [1].

sulfonamide indoline piperidine conformational constraint π-stacking

Connectivity Pattern Differentiation: Benzamide Linker vs. Direct Benzothiazole-Phenyl Attachment

The target compound (CAS 477570-10-8) features a benzamide linkage (amide bond connecting benzothiazole-phenyl to the indoline-sulfonyl-benzamide core), whereas the reversed-connectivity analog 2-(4-(indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 394227-19-1) lacks the amide bond entirely, with the benzothiazole directly attached to the sulfonyl-phenyl ring . The molecular formulas differ substantially: target compound C28H21N3O3S2 (MW 511.61) vs. reversed analog C21H16N2O2S2 (MW 392.49), a ΔMW of 119.12 g/mol (+30.3%). The amide NH in the target compound serves as a hydrogen bond donor, which is absent in the reversed analog, potentially contributing to differential target binding interactions [1]. No published direct comparative bioactivity data were identified for these specific compounds.

connectivity benzamide amide bond pharmacophore hydrogen bonding

Antibacterial Activity: Class-Level MIC Benchmarking from Benzothiazole Sulfonamide Series

No compound-specific MIC data are available in the primary literature for CAS 477570-10-8. However, a structurally related series of benzothiazole sulfonamide derivatives was systematically evaluated by Naaz et al. (2018), demonstrating MIC values of 50–3.1 µg/mL against a panel of human pathogens including B. cereus, S. aureus, E. coli, and P. aeruginosa, with the highest potency observed against E. coli [1]. The study further demonstrated that combination with reference antibiotics (chloramphenicol or sulfamethoxazole) produced synergistic effects, reducing MIC values by 4- to 32-fold [1]. These compounds also exhibited low cytotoxicity against PBM, CEM, and VERO cell lines, indicating a favorable selectivity window for antibacterial applications [1]. The target compound shares the benzothiazole-sulfonamide pharmacophore core with this series and can be benchmarked against these published MIC ranges in future screening.

antibacterial MIC benzothiazole sulfonamide antimicrobial gram-negative

Best Research and Industrial Application Scenarios for CAS 477570-10-8 Based on Structural Differentiation Evidence


Regioisomer-Specific SAR Studies in Benzothiazole-Phenyl Medicinal Chemistry Programs

For structure-activity relationship (SAR) investigations exploring the impact of ortho vs. meta substitution on the central phenyl ring of benzothiazole-phenyl-benzamide systems, CAS 477570-10-8 serves as the essential ortho-regioisomeric probe. As established in Section 3 (Evidence Item 1), this compound is structurally distinct from the meta isomer (CAS 394230-05-8), and ortho substitution in related benzothiazole-phenyl series has been shown to influence dual sEH/FAAH enzyme inhibition profiles and metabolic stability [1]. Procurement of both ortho and meta isomers enables matched-pair analysis to isolate the contribution of substitution geometry to biological activity, binding affinity, and ADME properties.

Antibacterial Lead Discovery Leveraging the Benzothiazole-Sulfonamide Pharmacophore

CAS 477570-10-8 is positioned for antibacterial screening programs targeting gram-negative pathogens, particularly E. coli, based on class-level MIC evidence from structurally related benzothiazole sulfonamide derivatives (MIC 50–3.1 µg/mL, Naaz et al., 2018) [2]. The compound's indoline sulfonamide moiety (differentiated from piperidine analogs in Evidence Item 3) provides an aromatic, planar sulfonamide group that may enhance target binding through π-stacking interactions. The established synergy with reference antibiotics (4-32× MIC reduction) in the benzothiazole sulfonamide class further supports its use in combination screening strategies [2].

Physicochemical Profiling of Extended Aromatic Benzothiazole-Benzamide Scaffolds

The target compound's benzamide connectivity (differentiated from the reversed analog CAS 394227-19-1 in Evidence Item 4) and phenyl spacer (differentiated from the direct-attached analog CAS 361170-52-7 in Evidence Item 2) make it a valuable probe for studying how extended aromatic scaffolds with amide hydrogen-bonding capacity influence solubility, logP, permeability, and plasma protein binding. The compound's higher molecular weight (511.61 g/mol) and increased lipophilicity relative to comparator analogs enable systematic investigation of molecular property trends within the benzothiazole-indoline sulfonamide chemical space.

Conformational Analysis of Ortho-Substituted Benzothiazole-Phenyl Systems by Spectroscopic Methods

The ortho-substitution pattern of CAS 477570-10-8 creates a unique conformational environment where the benzothiazole nitrogen and the amide NH are brought into closer proximity than in the meta isomer, potentially enabling intramolecular hydrogen bonding. This conformational constraint, supported by the regioisomeric differentiation evidence (Evidence Item 1), can be investigated using NMR spectroscopy (NOE, variable temperature studies) and X-ray crystallography. Such studies provide fundamental understanding of how substitution geometry governs molecular shape, which is critical for structure-based drug design efforts involving benzothiazole-phenyl scaffolds [1].

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.